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molecular formula C8H8ClNO2 B1523605 Methyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 220040-48-2

Methyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No. B1523605
M. Wt: 185.61 g/mol
InChI Key: GJPCYWXDNLDHAT-UHFFFAOYSA-N
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Patent
US05559134

Procedure details

5 ml of thionyl chloride is slowly added to 2.50 g of 6-(hydroxymethyl)-2-pyridinecarboxylic acid methyl ester at 0° C. under nitrogen and stirred for 1 hour. The reaction mixture is concentrated by evaporation in a vacuum. The thus obtained residue is mixed with 15 ml of saturated sodium bicarbonate solution and extracted three times with 25 ml of toluene each. After the drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. 2.37 g of the title compound is obtained, which is further used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]O)[N:10]=1)=[O:8]>>[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][Cl:3])[N:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation in a vacuum
ADDITION
Type
ADDITION
Details
The thus obtained residue is mixed with 15 ml of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 25 ml of toluene each
FILTRATION
Type
FILTRATION
Details
After the drying on sodium sulfate and filtration, it
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation in a vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC(=CC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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